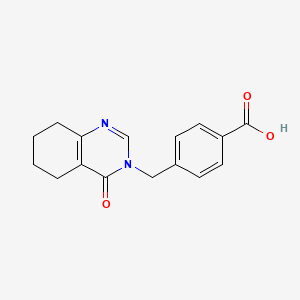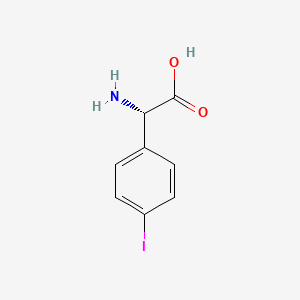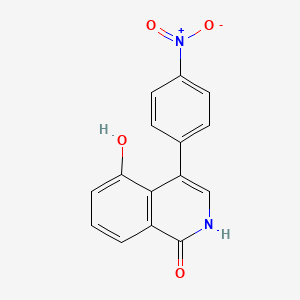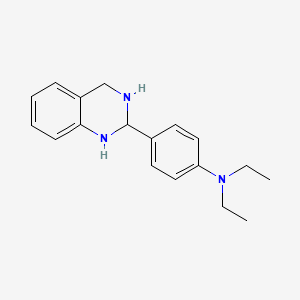![molecular formula C17H31BO2 B11842412 (trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is a boronic acid derivative known for its unique structural properties. This compound features a boronic acid group attached to a bicyclohexyl structure, which includes a pentyl side chain. Boronic acids are widely recognized for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid typically involves the following steps:
Formation of the Bicyclohexyl Core: The bicyclohexyl core can be synthesized through a series of cyclization reactions starting from appropriate cyclohexane derivatives.
Introduction of the Pentyl Side Chain: The pentyl side chain is introduced via alkylation reactions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- (trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol
- (trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-ol
- (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane)
Uniqueness
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is unique due to its boronic acid functionality, which imparts distinct reactivity and applications compared to its analogs. The presence of the boronic acid group allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C17H31BO2 |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
[2-(4-pentylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C17H31BO2/c1-2-3-4-7-14-10-12-15(13-11-14)16-8-5-6-9-17(16)18(19)20/h14-15,19-20H,2-13H2,1H3 |
InChI Key |
LXAMIHHBAAXUBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(CCCC1)C2CCC(CC2)CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)



![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)

![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)


